N-Cbz-nortropine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

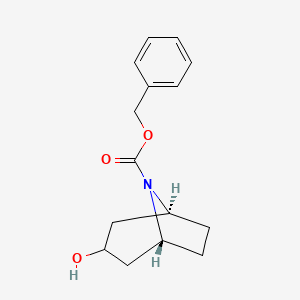

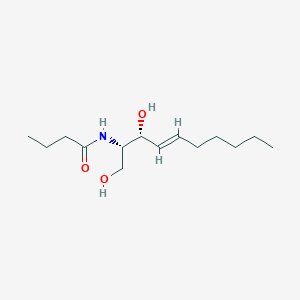

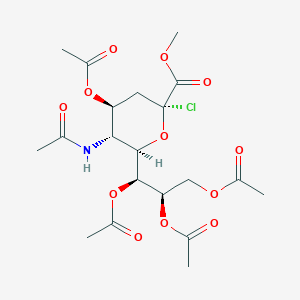

N-Cbz-nortropine is a synthetic derivative of the naturally occurring alkaloid nortropine. It is a tertiary amine derivative of nortropine that has been modified to contain a benzyloxycarbonyl (Cbz) group at the nitrogen atom. N-Cbz-nortropine is used in a variety of scientific research applications, including as a substrate in enzymatic reactions and as a ligand in affinity chromatography. In addition, it is used to study the biochemical and physiological effects of nortropine, as well as its mechanism of action.

Applications De Recherche Scientifique

Application in Organic Chemistry

Summary of the Application

N-Cbz-nortropine is a chemical compound used in organic chemistry . It’s often used as a starting material or intermediate in the synthesis of other compounds .

Methods of Application

The specific methods of application can vary depending on the desired end product. However, it typically involves reactions under controlled conditions with other reagents .

Results or Outcomes

The outcomes of these reactions are new compounds that have a wide range of potential applications, from pharmaceuticals to materials science .

Application in Biochemistry

Summary of the Application

N-Cbz-nortropine has been used in the aminocarbonylation of various alkenyl and (hetero)aryl iodides . This process is important in biochemistry, as it allows for the creation of complex molecules from simpler ones .

Methods of Application

The aminocarbonylation was carried out using tropane-based amines of biological importance, such as 8-azabicyclo[3.2.1]octan-3-one (nortropinone) and 3α-hydroxy-8-azabicyclo[3.2.1]octane (nortropine) as N-nucleophile .

Results or Outcomes

The result of this process is the selective synthesis of N-acylnortropane, a compound with potential biological importance .

Application in Pharmaceutical Chemistry

Summary of the Application

N-Cbz-nortropine is used in the synthesis of various pharmaceutical compounds . It’s a key intermediate in the production of many drugs .

Results or Outcomes

The outcomes of these reactions are new compounds that have potential therapeutic applications .

Application in Amidation Reactions

Summary of the Application

N-Cbz-nortropine has been used in a practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions . This process is important in organic chemistry, as it allows for the creation of complex molecules from simpler ones .

Methods of Application

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Results or Outcomes

Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Propriétés

IUPAC Name |

benzyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2/t12-,13+,14? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYOOOSGBBQPJ-PBWFPOADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cbz-nortropine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

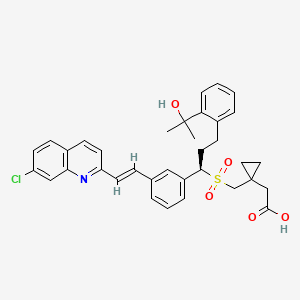

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

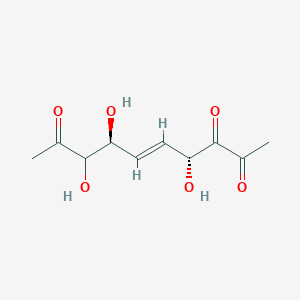

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)